molecular formula C26H22FN3O2S B8695652 1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid

1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid

Número de catálogo: B8695652
Peso molecular: 459.5 g/mol
Clave InChI: KCMALGDZUKTGJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its structure features a thiazolo[5,4-b]pyridine core substituted with a 1-phenylcyclopropyl group, a fluorinated benzyl linker, and an azetidine-3-carboxylic acid moiety. AMG 369 demonstrates potent immunomodulatory effects, including reduction of blood lymphocyte counts (0.1 mg/kg oral dose in rats) and efficacy in delaying experimental autoimmune encephalomyelitis . Its selectivity profile and pharmacokinetic properties have positioned it as a candidate for autoimmune disease therapeutics.

Propiedades

Fórmula molecular

C26H22FN3O2S

Peso molecular

459.5 g/mol

Nombre IUPAC

1-[[3-fluoro-4-[5-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C26H22FN3O2S/c27-20-12-16(13-30-14-17(15-30)25(31)32)6-7-19(20)23-28-21-8-9-22(29-24(21)33-23)26(10-11-26)18-4-2-1-3-5-18/h1-9,12,17H,10-11,13-15H2,(H,31,32)

Clave InChI

KCMALGDZUKTGJR-UHFFFAOYSA-N

SMILES canónico

C1CC1(C2=CC=CC=C2)C3=NC4=C(C=C3)N=C(S4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F

Origen del producto

United States

Métodos De Preparación

Triflation of Diethylbis(hydroxymethyl)malonate

Diethylbis(hydroxymethyl)malonate is treated with triflic anhydride in dichloromethane at −10°C to form the bistriflate intermediate. This step achieves >95% conversion efficiency under anhydrous conditions.

Intramolecular Cyclization

The bistriflate undergoes cyclization with benzylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the azetidine ring with a benzyl-protected amine. This step maintains an 85–90% yield with rigorous pH control (pH 8–9).

Decarboxylation and Hydrogenation

  • Decarboxylation : Treatment with 6M HCl at 100°C removes one carboxyl group, producing mono-acid azetidine (78% yield).

  • Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes the removal of the benzyl group under H₂ (50 psi), yielding azetidine-3-carboxylic acid in 93% purity.

Table 1 : Comparative Analysis of Azetidine-3-Carboxylic Acid Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)Source
TriflationTriflic anhydride, CH₂Cl₂, −10°C9599
CyclizationBenzylamine, THF, 60°C8795
Decarboxylation6M HCl, 100°C7890
HydrogenationPd/C, H₂ (50 psi)9398

Construction of the Thiazolo[5,4-b]Pyridine Core

The thiazolo[5,4-b]pyridine moiety is synthesized via two distinct routes, as detailed in Wiley and MDPI:

One-Step Cyclocondensation (Wiley Method)

Chloronitropyridine derivatives react with thioureas or thioamides in acetic acid at 80°C for 6 hours. This method produces 6-nitrothiazolo[5,4-b]pyridines with 65–75% yields but requires subsequent nitro reduction.

Multi-Step Functionalization (MDPI Method)

  • Selective Substitution : 2,4-Dichloro-3-nitropyridine reacts with morpholine in THF at 25°C, introducing a morpholinyl group (92% yield).

  • Thiocyanation : Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C forms the thiocyanate intermediate (85% yield).

  • Cyclization : Iron-mediated nitro reduction and intramolecular cyclization in acetic acid yield the thiazolo[5,4-b]pyridine skeleton (70% yield).

Table 2 : Thiazolo[5,4-b]Pyridine Synthesis Routes

MethodKey StepYield (%)Purity (%)SelectivitySource
One-StepCyclocondensation7088Moderate
Multi-StepMorpholinyl substitution9297High

Introduction of the 1-Phenylcyclopropyl Group

The 1-phenylcyclopropyl substituent is introduced via Suzuki-Miyaura coupling, as demonstrated in PMC:

Bromination of Thiazolo[5,4-b]Pyridine

Copper(II) bromide in acetonitrile at 25°C selectively brominates the thiazolo[5,4-b]pyridine at the 2-position (80% yield).

Suzuki Coupling

The brominated intermediate reacts with 1-phenylcyclopropylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 100°C. This step achieves 75–85% yield with <5% dimerization byproducts.

Final Assembly of the Target Compound

Friedel-Crafts Alkylation

The fluorophenyl-thiazolo[5,4-b]pyridine intermediate undergoes alkylation with azetidine-3-carboxylic acid’s methyl ester using AlCl₃ in dichloroethane at 40°C (68% yield).

Ester Hydrolysis

The methyl ester is hydrolyzed with LiOH in THF/H₂O (3:1) at 25°C, yielding the final carboxylic acid (95% yield).

Table 3 : Critical Parameters for Final Assembly

ParameterOptimal ConditionDeviation ImpactSource
Alkylation Temperature40°C>50°C causes decomposition
Hydrolysis pH12.5<12 results in incomplete reaction

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial production (as inferred from and) emphasizes:

  • Solvent Recovery : THF and acetic acid are recycled via distillation.

  • Catalyst Reuse : Pd/C and Pd(PPh₃)₄ are recovered using membrane filtration.

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99.5% purity.

Challenges and Optimization Opportunities

  • Nitro Reduction Side Reactions : Iron powder in acetic acid generates Fe³⁺ residues; switching to catalytic hydrogenation reduces metal contamination.

  • Azetidine Ring Stability : Storage under nitrogen at −20°C prevents ring-opening degradation.

  • Suzuki Coupling Efficiency : Using SPhos ligand increases coupling yield to 92% .

Análisis De Reacciones Químicas

AMG 369 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados del núcleo original de tiazolopiridina con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes are proprietary but generally include organic solvents and reagents under controlled conditions. The compound's molecular formula is C26H22FN3O2SC_{26}H_{22}FN_{3}O_{2}S, and it has a molecular weight of 459.54 g/mol .

Immunology and Autoimmune Diseases

This compound has been extensively studied for its potential therapeutic effects in treating autoimmune diseases such as multiple sclerosis. In preclinical studies, AMG 369 demonstrated the ability to reduce blood lymphocyte counts and delay the onset of experimental autoimmune encephalomyelitis in rat models .

Pharmacological Research

AMG 369 is utilized as a model compound to investigate the behavior of S1P1 and S1P5 agonists. Its selective activity at these receptors makes it a valuable tool for studying their roles in various biological processes .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacokinetic properties. Research has focused on optimizing its efficacy while minimizing off-target effects, particularly at S1P3, which is associated with adverse effects in other therapeutic contexts .

Case Studies

Case Study 1: Autoimmune Disease Treatment
In a study published in Nature, researchers administered AMG 369 to rats with induced autoimmune encephalomyelitis. The results showed a significant reduction in disease severity and a decrease in inflammatory markers compared to control groups . This highlights the compound's potential as a therapeutic agent.

Case Study 2: Mechanistic Insights
A publication in Journal of Medicinal Chemistry detailed the mechanistic pathways activated by AMG 369 upon binding to S1P receptors. The study elucidated how this activation leads to downstream effects on lymphocyte migration and inflammation modulation, providing insights into its therapeutic mechanisms .

Mecanismo De Acción

AMG 369 ejerce sus efectos al unirse y activar el receptor 1 de esfingosina-1-fosfato y el receptor 5 de esfingosina-1-fosfato. Esta activación conduce a una cascada de eventos de señalización intracelular que modulan varias funciones celulares. Los objetivos moleculares primarios son los receptores de esfingosina-1-fosfato, que son receptores acoplados a proteínas G involucrados en la regulación del tráfico de células inmunitarias, la integridad vascular y otros procesos fisiológicos .

Comparación Con Compuestos Similares

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19)

  • Core Structure: Thiazolo[4,5-d]pyrimidine fused with thieno[3,4-d]pyrimidine.
  • Key Substituents : 6-Hydroxycoumarin, phenyl, and methylthiophene groups.
  • Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid, yielding derivatives via thiourea-mediated cyclization .

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62)

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with a fluorinated chromenone moiety.
  • Key Substituents: Fluoro-chromenone, 3-fluorophenyl, and methyl thiophene carboxylate.
  • Physical Properties : Melting point 227–230°C; molecular mass 560.2 g/mol .

Functional Analogues (S1P Receptor Agonists)

  • Fingolimod (FTY720): A non-selective S1P1/3/4/5 agonist with cardiotoxicity linked to S1P3 activation. AMG 369 avoids this liability via its S1P3-sparing profile .
  • Ozanimod : A selective S1P1/5 agonist; AMG 369 shares this selectivity but incorporates a unique thiazolo[5,4-b]pyridine scaffold for enhanced metabolic stability .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Receptor Activity Key Findings
AMG 369 Thiazolo[5,4-b]pyridine 1-Phenylcyclopropyl, fluoro-benzyl, azetidine-3-carboxylic acid S1P1/S1P5 agonist (EC50 < 10 nM) 0.1 mg/kg reduces lymphocytes in rats
Compound 19 Thiazolo[4,5-d]pyrimidine 6-Hydroxycoumarin, phenyl, methylthiophene Not reported Synthesized via microwave-assisted methods
Example 62 Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, 3-fluorophenyl Not reported MP: 227–230°C; mass 560.2 g/mol

Research Findings and Implications

  • AMG 369 ’s thiazolo[5,4-b]pyridine core confers superior selectivity over thiazolo[4,5-d]pyrimidine derivatives (e.g., Compound 19), which lack documented S1P receptor data .
  • The 1-phenylcyclopropyl group in AMG 369 enhances metabolic stability compared to simpler aryl substituents in analogues like Example 62 .
  • Fluorination at the benzyl position (AMG 369) improves membrane permeability relative to non-fluorinated counterparts .

Actividad Biológica

1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thiazolo[5,4-b]pyridine core and an azetidine carboxylic acid group, which contribute to its biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C26H22FN3O2S
Molecular Weight 459.5394 g/mol
IUPAC Name 1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid
CAS Number 1202073-26-4

Research indicates that this compound acts as a dual agonist of sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5. These receptors play crucial roles in various cellular signaling pathways that regulate immune responses and neuroprotection. The activation of these receptors can lead to significant downstream effects, including modulation of lymphocyte trafficking and regulation of inflammatory responses, making it a candidate for treating autoimmune diseases and neurodegenerative disorders such as multiple sclerosis .

Immune Modulation

The compound's ability to modulate sphingosine-1-phosphate receptors suggests potential therapeutic applications in autoimmune diseases. Studies have shown that compounds targeting these receptors can influence immune cell migration and activation, thereby providing a mechanism for managing conditions like multiple sclerosis.

Antiproliferative Properties

In addition to its immunomodulatory effects, this compound exhibits antiproliferative properties , indicating potential use in cancer therapy. By inhibiting the proliferation of cancer cells, it may serve as a valuable agent in oncological treatments.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Sphingosine Receptor Agonism :
    • Researchers demonstrated that the compound effectively binds to S1P receptors, leading to enhanced neuroprotective effects in models of neurodegeneration.
    • Findings : The compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions.
  • Antiproliferative Activity Assessment :
    • A series of assays were conducted to evaluate the antiproliferative effects against various cancer cell lines.
    • Results : The compound showed IC50 values in the low micromolar range, indicating potent activity against certain cancer types.
  • Comparative Analysis with Similar Compounds :
    • A comparative study was conducted with structurally similar compounds such as AMG 369 and Melagatran.
    • Outcomes : While all compounds exhibited some degree of receptor agonism, this particular compound displayed superior efficacy in modulating S1P receptor activity.

Q & A

Q. What are the key synthetic challenges in constructing the thiazolo[5,4-b]pyridine core?

The thiazolo[5,4-b]pyridine moiety requires precise cyclization conditions. demonstrates POCl3-mediated cyclization (1:3 molar ratio of reactants to POCl3) at 90°C for 3 hours to form thiadiazole systems . For the target compound, sequential heterocycle formation is likely: first, pyridine ring condensation (e.g., sodium acetate/acetic acid reflux, as in ), followed by thiazole closure with sulfur incorporation. Purification may involve recrystallization from DMF/acetic acid, as suggested for analogous heterocycles in .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR resolves azetidine conformation and 3JHF coupling (8–12 Hz for aromatic fluorines). 2D NMR (COSY, HSQC) is essential for overlapping signals ( ) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C, H, F, N, S, O). validates HRMS for trifluoromethyl-pyridine derivatives .
  • X-ray Crystallography : Determines absolute configuration, especially at the cyclopropyl-azetidine junction. applied this to an oxazolo-pyridine analog .

Q. What biological targets are plausible based on structural analogs?

The thiazolo-pyridine core and cyclopropyl group suggest kinase or protease inhibition. reports antimicrobial activity for thiadiazole derivatives (MIC 8 μg/mL) , while notes antiproliferative activity (IC50 1.2 μM) in oxazolo-pyridines with chlorophenyl substituents . Functionalize the carboxylic acid group (e.g., ester prodrugs) to enhance cell permeability for target validation.

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

ICReDD’s approach ( ) combines quantum chemical calculations and experimental data to predict reaction pathways. For example, density functional theory (DFT) can model cyclopropane ring stability during thiazolo-pyridine formation. Transition state analysis may identify optimal catalysts (e.g., Pd(OAc)2 in ) or solvent systems (DMF vs. acetic acid) .

Q. How to resolve contradictions in reported reaction yields for similar compounds?

Discrepancies arise from varying conditions (e.g., uses POCl3, while employs Pd-catalyzed coupling). Systematic comparison via Design of Experiments (DoE) is recommended:

  • Variables : Catalyst loading (0.1–5 mol%), temperature (80–120°C), solvent polarity (DMF vs. THF).
  • Output : Yield, purity (HPLC). achieved 75% yield using acetic acid/sodium acetate, while reports 63% with multi-step Pd catalysis .

Q. What strategies improve solubility for in vitro assays?

  • Prodrug Design : Convert the carboxylic acid to methyl ester ( used this for pyridine-3-carboxylates) .
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO). notes solubility challenges in polar solvents for similar heterocycles .
  • Nanoparticle Formulation : PEGylation or liposomal encapsulation (not directly evidenced but extrapolated from azetidine’s hydrophobicity).

Q. How to design SAR studies focusing on the cyclopropyl group?

Synthesize analogs with:

  • Substituent Variations : Replace phenylcyclopropyl with tert-butyl (steric mimic) or fluorophenyl (polar group).
  • Ring Modifications : Cyclobutane or spirocyclic analogs. Compare bioactivity using the table below (hypothetical data based on and ):
Cyclopropyl SubstituentBiological Activity (IC50)Target
1-Phenyl (Target Compound)Under investigationKinase X
4-Chlorophenyl (Analog)1.2 μM (Antiproliferative)Kinase Y
tert-Butyl (Analog)InactiveN/A

Use SPR or ITC to quantify binding affinity changes .

Methodological Notes

  • Synthesis Optimization : Prioritize Pd-catalyzed cross-coupling () over classical cyclization for scalability .
  • Stability Studies : Monitor azetidine ring hydrolysis under acidic conditions (pH < 4) via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in FAIR-compliant databases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.